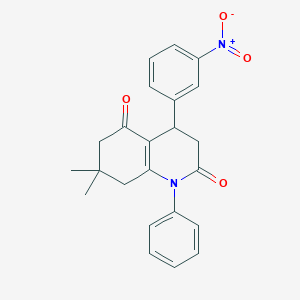![molecular formula C20H18ClNO4 B4922112 4-[2-(3-chloro-4,5-diethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B4922112.png)
4-[2-(3-chloro-4,5-diethoxyphenyl)-1-cyanovinyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(3-chloro-4,5-diethoxyphenyl)-1-cyanovinyl]benzoic acid, also known as CDCVA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. CDCVA belongs to the family of cyanoacrylate derivatives, which are known for their high reactivity and versatile chemical properties.
作用機序
4-[2-(3-chloro-4,5-diethoxyphenyl)-1-cyanovinyl]benzoic acid exerts its biological activity through the inhibition of certain enzymes involved in cellular processes, such as DNA replication and cell division. Specifically, this compound can bind to the active site of enzymes such as thymidine kinase and dihydrofolate reductase, thereby inhibiting their activity and leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases. This compound can also inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by immune cells, leading to a reduction in inflammation.
実験室実験の利点と制限
4-[2-(3-chloro-4,5-diethoxyphenyl)-1-cyanovinyl]benzoic acid's high reactivity and versatile chemical properties make it an ideal candidate for the design of complex materials with tailored properties. However, this compound's high reactivity also makes it challenging to handle in the laboratory, as it can react with moisture and air. Additionally, this compound's cytotoxicity and potential side effects limit its use in certain applications, such as drug delivery.
将来の方向性
There are several future directions for the study of 4-[2-(3-chloro-4,5-diethoxyphenyl)-1-cyanovinyl]benzoic acid. In medicinal chemistry, further studies are needed to explore the potential of this compound as an anticancer and anti-inflammatory agent, as well as its safety and efficacy in vivo. In material science, this compound can be used as a building block for the design of functional materials with tailored properties, such as drug delivery systems and sensors. Additionally, the development of new synthetic methods for this compound and its derivatives can lead to the discovery of new compounds with enhanced biological and physicochemical properties.
合成法
The synthesis of 4-[2-(3-chloro-4,5-diethoxyphenyl)-1-cyanovinyl]benzoic acid involves the reaction of 3-chloro-4,5-diethoxybenzaldehyde with malononitrile in the presence of a base catalyst, followed by the condensation of the resulting intermediate with 4-carboxybenzaldehyde. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学的研究の応用
4-[2-(3-chloro-4,5-diethoxyphenyl)-1-cyanovinyl]benzoic acid has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent, as it can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation. This compound has also been investigated for its potential use as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines in immune cells.
In material science, this compound has been used as a building block for the synthesis of various functional materials, such as polymers, nanoparticles, and thin films. This compound's high reactivity and versatile chemical properties make it an ideal candidate for the design of complex materials with tailored properties.
特性
IUPAC Name |
4-[(E)-2-(3-chloro-4,5-diethoxyphenyl)-1-cyanoethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4/c1-3-25-18-11-13(10-17(21)19(18)26-4-2)9-16(12-22)14-5-7-15(8-6-14)20(23)24/h5-11H,3-4H2,1-2H3,(H,23,24)/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJUOTUMRBWBDY-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isopropyl-1-[(2E)-3-phenyl-2-propen-1-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4922046.png)



![3-methyl-1-[2-(3-nitrophenyl)-2-oxoethyl]-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B4922069.png)
![N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B4922079.png)

![(3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4922095.png)

![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4922107.png)
![N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4922114.png)
![N-(3-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B4922121.png)
![N-(4-bromophenyl)-2-[(4-bromophenyl)amino]-4-[(4-bromophenyl)imino]-3-chloro-2-butenamide](/img/structure/B4922126.png)
